2-Amino-N-(sec-butyl)-3-methylbutanamide hydrochloride
Description
2-Amino-N-(sec-butyl)-3-methylbutanamide hydrochloride (CAS 1236262-91-1) is a branched amide derivative with a molecular formula of C₉H₂₁ClN₂O and a molecular weight of 208.73 g/mol . The compound features a secondary butyl (sec-butyl) group attached to the amide nitrogen and a methyl substituent at the 3-position of the butanamide backbone.
Properties
IUPAC Name |
2-amino-N-butan-2-yl-3-methylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.ClH/c1-5-7(4)11-9(12)8(10)6(2)3;/h6-8H,5,10H2,1-4H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCBYWWBHVBWFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(C(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236262-91-1 | |
| Record name | Butanamide, 2-amino-3-methyl-N-(1-methylpropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236262-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
- Molecular Formula : C9H21ClN2O
- Molecular Weight : Approximately 208.73 g/mol
- Classification : Acyclic amide, existing as a hydrochloride salt which enhances its solubility in aqueous environments.
The biological activity of 2-Amino-N-(sec-butyl)-3-methylbutanamide hydrochloride is hypothesized to involve:
- Enzyme Interaction : Preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.
- Neurotransmitter Receptor Binding : The amino group in its structure may allow it to interact with various neurotransmitter receptors, although comprehensive studies are required to elucidate these interactions fully.
Biological Applications
Despite the lack of extensive research on the specific biological effects of this compound, it has been noted for several potential applications:
- Biomedical Research : It serves as a tool for studying biological processes involving amino acids and neurotransmitters.
- Pharmaceuticals : Its properties make it a candidate for further research into therapeutic effects, particularly in modulating enzyme activity and receptor interactions.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific side chain configuration (the sec-butyl group), which influences its biological activity compared to structurally similar compounds. Below is a comparison table highlighting some related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-3-methylbutanamide hydrochloride | C5H13ClN2O | Lacks the sec-butyl group; simpler structure |
| (2S)-2-Amino-N-(tert-butyl)-3-methylbutanamide | C9H19N2O | Contains a tert-butyl group; different sterics |
| 2-Amino-N-(isobutyl)-3-methylbutanamide | C9H19N2O | Isobutyl group instead of sec-butyl |
Case Studies and Research Findings
While specific case studies on this compound are scarce, related compounds have shown promising results in various biological assays. For example:
- Enzyme Inhibition Studies : Compounds with similar structures have been utilized to explore their inhibitory effects on specific enzymes, leading to potential therapeutic applications in treating conditions like inflammation and metabolic disorders.
- Neuropharmacological Research : The interaction of structurally related compounds with neurotransmitter systems has been documented, indicating that further studies on 2-Amino-N-(sec-butyl)-3-methylbutanamide could yield insights into its pharmacological potential.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences between 2-amino-N-(sec-butyl)-3-methylbutanamide hydrochloride and its closest analogs:
Key Observations:
- Steric and Electronic Effects: Replacing the sec-butyl group in the target compound with a cyclopentyl group (as in CAS 1236262-43-3) increases molecular weight by ~12 g/mol and introduces a rigid, non-planar ring system. This likely enhances steric hindrance and reduces conformational flexibility, which could impact binding interactions in biological systems .
- However, the furan’s aromaticity may also increase lipophilicity, creating a balance between solubility and membrane permeability .
- Functional Group Diversity: The carboxylic acid in 2-(benzylamino)-3-methylbutanoic acid hydrochloride (CAS 1396964-70-7) introduces ionizable functionality (pKa ~2–3 for carboxylic acids), contrasting with the non-ionizable amide group in the target compound.
Preparation Methods
Amide Formation via Carbodiimide-Mediated Coupling
A key method involves the use of carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) combined with 1-hydroxybenzotriazole (HOBT) to activate carboxylic acids for amide bond formation at room temperature.
- Reaction conditions:
- Room temperature (20–25 °C)
- Reaction time: 6–24 hours
- Solvent: inert solvents like methylene chloride
- Tertiary base: N-methylmorpholine to facilitate coupling
- Process: The amino acid derivative is activated by EDCI/HOBT, then reacted with sec-butylamine or its protected form to yield the amide intermediate.
- Workup: The reaction mixture is cooled, neutralized (e.g., with sodium bicarbonate), and the product is isolated by conventional means such as extraction and crystallization.
This method is widely used for preparing amides with stereochemical control and high purity.
Protection and Deprotection Strategies
- Protection: The amino group of the amino acid derivative is often protected using benzyl (Bn) or carbobenzyloxy (Cbz) groups to prevent side reactions during coupling.
- Deprotection: Hydrogenation using palladium catalysts (e.g., Pd on carbon or Pd(OH)_2) under hydrogen atmosphere at room temperature (40–60 psi) removes benzyl or Cbz groups, yielding the free amine.
- Purification: Filtration to remove catalyst and solvent evaporation under reduced pressure yields the deprotected amide.
Preparation of (S)-2-Aminobutanamide Hydrochloride Intermediate
A closely related intermediate, (S)-2-aminobutanamide hydrochloride, can be prepared by:
- Ammonolysis: Reacting 2-bromo-butyric acid methyl ester with ammoniacal liquor at low temperature (-5 to 5 °C) for 2 hours, followed by warming to 45 °C to complete the reaction.
- Fractionation: Addition of butanols and tartaric acid to precipitate the (S)-2-aminobutanamide tartrate salt.
- Salification: Conversion of the tartrate salt to hydrochloride salt by reaction with hydrogen chloride in isopropanol at subzero temperatures (-5 °C), followed by reflux and isolation by centrifugation.
This method avoids the use of toxic reagents like hydrocyanic acid and offers high purity and cost efficiency.
Reaction Conditions and Parameters Summary
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Amide coupling | EDCI, HOBT, N-methylmorpholine, methylene chloride | 20–25 | 6–24 hours | Room temperature coupling |
| Protection | Benzyl halide or Cbz reagents, base (NaOH/K2CO3) | Ambient to reflux | Variable | Protect amino groups |
| Deprotection | Pd/C or Pd(OH)_2, H2 (40–60 psi), methanol | 20–25 | 12–24 hours | Hydrogenolysis to remove protecting groups |
| Ammonolysis (intermediate) | 2-bromo-butyric acid methyl ester, NH3 | -5 to 45 | 2+ hours | Low temp ammonolysis |
| Salification | HCl in isopropanol | -5 to reflux | 2 hours | Formation of hydrochloride salt |
Research Findings and Optimization Insights
- The use of EDCI/HOBT coupling reagents is preferred for mild conditions and high stereochemical fidelity during amide bond formation.
- Protection/deprotection steps are critical to avoid side reactions and to achieve high purity of the final amide.
- The hydrogenation deprotection step requires careful control of pressure and catalyst loading to ensure complete removal of protecting groups without over-reduction.
- The ammonolysis and salification method for the hydrochloride salt is advantageous for industrial scale due to its avoidance of hazardous reagents and its high yield and purity.
- Reaction temperatures between 0–25 °C are generally optimal for coupling and deprotection steps, while ammonolysis benefits from low initial temperatures to control reactivity.
- Solvent choice (e.g., methylene chloride for coupling, methanol for deprotection, isopropanol for salification) influences reaction efficiency and product isolation.
Q & A
Q. What are the standard synthetic routes for preparing 2-Amino-N-(sec-butyl)-3-methylbutanamide hydrochloride, and how are reaction conditions optimized for reproducibility?
- Methodological Answer : The synthesis typically involves amidation between a β-amino acid derivative (e.g., 2-amino-3-methylbutanoic acid) and sec-butylamine, followed by HCl salt formation. Key steps include:
- Starting materials : Chiral amino acids or esters (e.g., (S)-ethyl 2-amino-3-methylbutanoate) to preserve stereochemistry .
- Reaction conditions : Use of coupling agents (e.g., EDC/HCl) in anhydrous solvents (e.g., dichloromethane) at 0–25°C to minimize racemization .
- Purification : Crystallization from ethanol/water mixtures to achieve >95% purity .
- Optimization : Adjust molar ratios (1:1.2 for amine:acid), monitor pH during HCl salt formation, and use inert atmospheres to prevent oxidation .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer : A multi-technique approach is critical:
- NMR spectroscopy : H and C NMR confirm stereochemistry and detect impurities (e.g., unreacted sec-butylamine) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity; C18 columns and isocratic elution (acetonitrile/water + 0.1% TFA) resolve degradation products .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (calc. for CHClNO: 217.12 g/mol) and detects side products (e.g., over-alkylated species) .
Q. How does the hydrochloride form influence solubility and handling in aqueous biological assays?
- Methodological Answer : The hydrochloride salt enhances water solubility (>50 mg/mL in PBS) compared to the free base, enabling use in cell-based assays. However:
- pH sensitivity : Solutions in water (pH ~3–4) may require buffering (e.g., 10 mM phosphate buffer) for stability .
- Storage : Lyophilized powder stored at −20°C under argon retains stability for >12 months .
Advanced Research Questions
Q. How can researchers optimize reaction yields when scaling up synthesis without compromising enantiomeric excess?
- Methodological Answer :
- Catalyst screening : Chiral catalysts (e.g., BINOL-derived phosphoric acids) improve enantioselectivity during amidation .
- Flow chemistry : Continuous flow systems reduce reaction times and improve heat management, achieving >80% yield at 100 mmol scale .
- In-line analytics : FTIR monitors reaction progress in real-time to halt reactions at peak conversion .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability across studies)?
- Methodological Answer : Discrepancies often arise from assay conditions or compound purity :
- Purity validation : Re-test batches via HPLC and NMR; exclude lots with <98% purity .
- Assay standardization : Use identical cell lines (e.g., HEK293 vs. CHO) and control for buffer ionic strength .
- Metabolite interference : LC-MS/MS screens for hydrolyzed byproducts (e.g., free sec-butylamine) that may inhibit targets .
Q. What advanced techniques validate stereochemical integrity in chiral synthesis?
- Methodological Answer :
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers .
- Vibrational circular dichroism (VCD) : Confirms absolute configuration by comparing experimental and computed spectra .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
Q. How can protein interaction studies (e.g., target binding) be designed to account for this compound’s ionic properties?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Immobilize target proteins on carboxylated dextran chips; use HBS-EP buffer (pH 7.4) with 0.005% Tween-20 to minimize non-specific binding .
- Isothermal titration calorimetry (ITC) : Correct for heat of dilution by subtracting control titrations of HCl in buffer .
Q. What stability-indicating methods assess degradation under physiological conditions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
